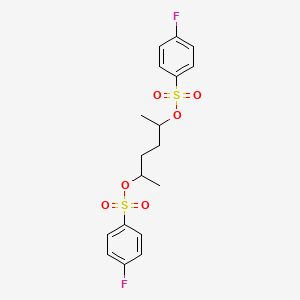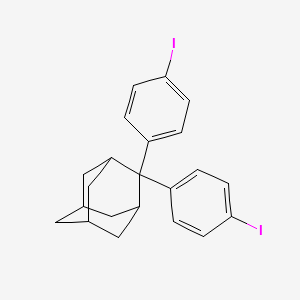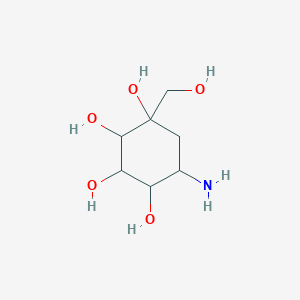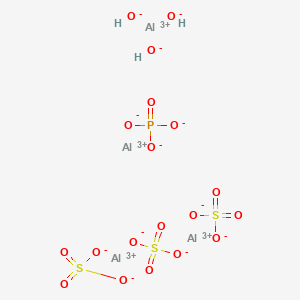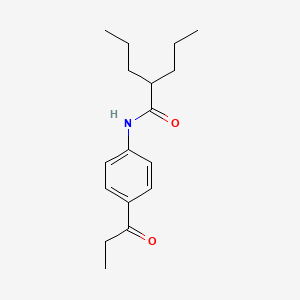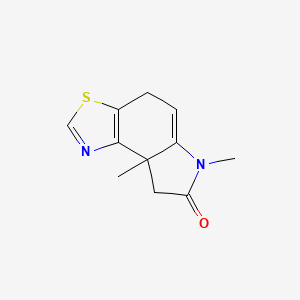
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is a complex organic compound with the molecular formula C11H12N2OS. This compound is characterized by its unique thiazoloindole structure, which includes a thiazole ring fused to an indole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one typically involves the monothiazolization of ethyl 2-methyl-1,3-dioxo-2-cyclohexaneacetate. This process yields the 2-aminothiazole derivative, which is then deaminated to produce ethyl 4,5,6,7-tetrahydro-4-methyl-5-oxo-4-benzothiazoleacetate through the Sandmeyer reaction and subsequent hydrogenolysis of the resulting chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, using various reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This compound shares a similar tetrahydro structure but differs in its functional groups and ring systems.
(3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydro-azulene: This compound has a similar dimethyl substitution but features an azulene ring system.
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: This compound has a similar dimethyl substitution but includes an isopropenyl group and a different ring system.
Uniqueness
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is unique due to its thiazoloindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
79123-76-5 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
6,8a-dimethyl-4,8-dihydropyrrolo[3,2-e][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C11H12N2OS/c1-11-5-9(14)13(2)8(11)4-3-7-10(11)12-6-15-7/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
FGXSQKVEJXRMMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(=O)N(C1=CCC3=C2N=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


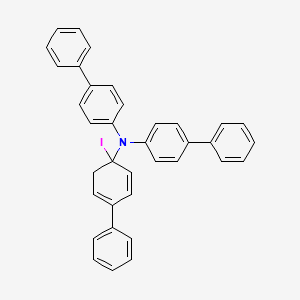
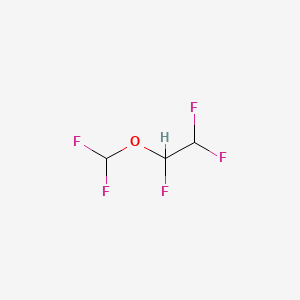
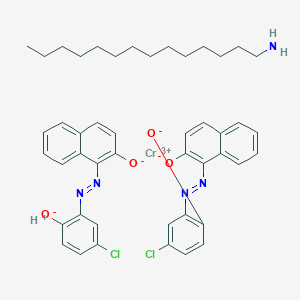

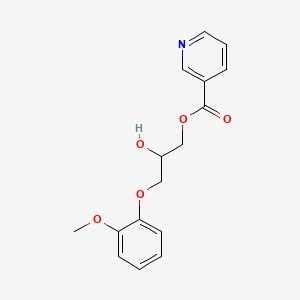
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
